molecular formula C16H16F3N7O B12240257 4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12240257
M. Wt: 379.34 g/mol
InChI Key: IIIYPFHAUUEPPS-UHFFFAOYSA-N
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Description

4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that features a trifluoromethyl group and a triazolo-pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and chlorobenzene. The mixture is then heated and refluxed with methanesulfonic acid, and the resulting product is purified through various steps including distillation and separation of organic phases .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction could produce reduced triazolo derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce apoptosis and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to its specific structural features, such as the combination of a pyrimidine ring with a triazolo-pyridazine moiety and a trifluoromethyl group

Properties

Molecular Formula

C16H16F3N7O

Molecular Weight

379.34 g/mol

IUPAC Name

6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16F3N7O/c1-10-6-13(21-9-20-10)25-5-4-11(7-25)8-27-14-3-2-12-22-23-15(16(17,18)19)26(12)24-14/h2-3,6,9,11H,4-5,7-8H2,1H3

InChI Key

IIIYPFHAUUEPPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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